Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
Overview
Description
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a pyridine ring and an enolate moiety, making it a valuable compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate typically involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by deprotonation to form the enolate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enolate to alcohols or alkanes.
Substitution: The enolate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate involves its interaction with various molecular targets. The enolate moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- **Potassium 3-oxo
Potassium 3-ethoxy-3-oxopropanoate: Similar structure but lacks the pyridine ring.
Properties
IUPAC Name |
potassium;(Z)-3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1/b9-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJNAVNVNOYAX-VILQZVERSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=NC=C1)/[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311319-53-5 | |
Record name | potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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